molecular formula C22H25N3O4S B2976622 4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952835-70-0

4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2976622
M. Wt: 427.52
InChI Key: TUDANAVPHWARTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as ESI-09, is a small molecule inhibitor that targets RhoGDI binding to Rho GTPases. Rho GTPases are key regulators of cell migration, proliferation, and differentiation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. ESI-09 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Heteroarene Functionalization and Optoelectronic Properties

The research on the rhodium-catalyzed annulation of ethyl benzimidates with α-aroyl sulfur ylides, leading to the synthesis of pyrano[4,3,2-ij]isoquinoline derivatives, showcases the potential of similar sulfonyl and heteroarene functionalities in synthesizing fused heteroarenes. These compounds have been tested for optoelectronic properties, indicating the relevance of such structures in developing materials with specific optical and electronic applications (Wu et al., 2018).

Anticancer Activity of Quinoline Derivatives

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, containing phenylaminosulfanyl moieties, for anticancer activity highlights the potential therapeutic applications of complex quinoline derivatives. Specifically, certain compounds demonstrated remarkable cytotoxic activity against various human cancer cell lines, indicating the significance of structural features like sulfonyl groups in medicinal chemistry for cancer treatment (Ravichandiran et al., 2019).

Synthesis of Sulfonyl Hydrazones and Biological Activities

The synthesis of new sulfonyl hydrazones incorporating piperidine rings, and their evaluation for biological activities, such as antioxidant and anticholinesterase activities, demonstrates the broad potential of sulfonyl and piperidine functionalities in developing compounds with significant biological properties. This work highlights the importance of such compounds in the design of new therapeutic agents with potential antioxidant and enzyme inhibitory properties (Karaman et al., 2016).

properties

IUPAC Name

4-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-17-7-5-6-14-25(17)30(28,29)18-12-10-16(11-13-18)22(27)24-15-21(26)23-19-8-3-4-9-20(19)24/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDANAVPHWARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.